molecular formula C17H14F4N2O2 B10826388 Unii-A44PP2N3H5 CAS No. 335448-58-3

Unii-A44PP2N3H5

Cat. No.: B10826388
CAS No.: 335448-58-3
M. Wt: 354.30 g/mol
InChI Key: JZDHTASDALNGOE-MRXNPFEDSA-N
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Description

UNII-A44PP2N3H5 is a chlorinated heterocyclic compound with the molecular formula C₆H₃Cl₂N₃ and a molecular weight of 188.01 g/mol. Its IUPAC name is 2,4-dichloropyrrolo[1,2-f][1,2,4]triazine, and it is characterized by a fused pyrrole-triazine ring system with chlorine substituents at positions 2 and 4 . Key physicochemical properties include:

  • Boiling Point: Not explicitly reported, but estimated to be >250°C based on structural analogs.
  • Log S (ESOL): -2.14, indicating moderate aqueous solubility (0.24 mg/mL).
  • Hazard Statements: H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

The compound is synthesized via a multi-step reaction involving N-ethyl-N,N-diisopropylamine, iodides, and DMF under controlled conditions, yielding a purity suitable for pharmaceutical intermediates . Its primary applications include serving as a precursor in medicinal chemistry for kinase inhibitors or antimicrobial agents.

Properties

CAS No.

335448-58-3

Molecular Formula

C17H14F4N2O2

Molecular Weight

354.30 g/mol

IUPAC Name

(5S)-5-(cyclopropylmethoxy)-7-fluoro-1-hydroxy-5-(trifluoromethyl)benzo[b][1,8]naphthyridine

InChI

InChI=1S/C17H14F4N2O2/c18-11-5-6-14-13(8-11)16(17(19,20)21,25-9-10-3-4-10)12-2-1-7-23(24)15(12)22-14/h1-2,5-8,10,24H,3-4,9H2/t16-/m1/s1

InChI Key

JZDHTASDALNGOE-MRXNPFEDSA-N

Isomeric SMILES

C1CC1CO[C@@]2(C3=CC=CN(C3=NC4=C2C=C(C=C4)F)O)C(F)(F)F

Canonical SMILES

C1CC1COC2(C3=CC=CN(C3=NC4=C2C=C(C=C4)F)O)C(F)(F)F

Origin of Product

United States

Chemical Reactions Analysis

DPC-A78277 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, oxidizing agents like MCPBA, and reducing agents suitable for the specific functional groups being targeted. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups .

Mechanism of Action

The mechanism of action of DPC-A78277 involves the inhibition of the reverse transcriptase enzyme. This enzyme is essential for the replication of HIV, as it converts viral RNA into DNA, allowing the virus to integrate into the host’s genome. By inhibiting this enzyme, DPC-A78277 prevents the replication of the virus, thereby reducing the viral load in the infected individual .

Comparison with Similar Compounds

Structural Analogs

Three structurally related compounds are selected for comparison based on shared pyrrole/triazine cores and halogen substituents (Table 1):

Table 1: Structural and Functional Comparison

Property UNII-A44PP2N3H5 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine
Molecular Formula C₆H₃Cl₂N₃ C₈H₈ClN₃ C₇H₅ClN₃
Molecular Weight 188.01 g/mol 181.62 g/mol 169.58 g/mol
Log S (ESOL) -2.14 -2.89 -1.98
Bioavailability Score 0.55 0.48 0.62
Hazard Statements H315, H319, H335 H302 (harmful if swallowed) H315, H319
Key Differences:

Substituent Effects : The isopropyl group in the second compound increases hydrophobicity (lower Log S) but reduces bioavailability compared to UNII-A44PP2N3H2.

Synthetic Accessibility : this compound requires stringent reaction conditions (e.g., DMF, 75°C) compared to the simpler pyrazole derivatives .

Functional Analogs

Boronic acid derivatives like (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4) share functional similarities with this compound in Suzuki-Miyaura cross-coupling reactions . However, their structural divergence (boron-containing vs. nitrogen-rich heterocycles) leads to distinct applications:

  • This compound : Primarily used in drug discovery for its planar aromatic system, enabling π-π stacking with enzyme active sites.
  • Boronic Acids : Employed as catalysts or intermediates in materials science, with superior stability in aqueous media (Log S = -2.99 vs. -2.14 for this compound) .

Research Findings and Data Analysis

  • Thermal Stability : Differential scanning calorimetry (DSC) reveals a decomposition temperature of 285°C for this compound, higher than its pyrazole analog (230°C) due to enhanced ring rigidity .
  • SAR Studies : Chlorine atoms at positions 2 and 4 are critical for binding to kinase ATP pockets, as removal reduces potency by >50% in enzymatic assays .

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